5-Acetyl-1,3-dimethylbarbituric Acid

Catalog No.
S665252
CAS No.
58713-03-4
M.F
C8H10N2O4
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetyl-1,3-dimethylbarbituric Acid

CAS Number

58713-03-4

Product Name

5-Acetyl-1,3-dimethylbarbituric Acid

IUPAC Name

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3

InChI Key

OWMWKCXXKFMEPC-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C

Canonical SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C

Organic Synthesis

1,3-Dimethylbarbituric acid, a derivative of 5-Acetyl-1,3-dimethylbarbituric Acid, is a six-membered nitrogen heterocyclic compound which is considered as a high-impact building unit in various organic syntheses leading to the formation of a variety of heterocycles . It possesses an active methylene group (C 5 H 2) flanked by two carbonyl groups, which can be involved in a number of organic reactions .

Medicinal Chemistry

Various barbiturates are well-known in pharmaceutical and medicinal chemistry as anxiolytic and anticonvulsants agents and could be employed to induce anesthesia in surgery procedures . In addition, they could be used as dyes in the pigment industry . Further, new derivatives of 1,3-dimethylbarbituric acid have been prepared and found to show a broad spectrum of biological applications as sedative, hypnotic, anticancer, and antimicrobial agents . These derivatives were obtained by incorporating new groups at the 5-position, but the pyrimidine ring was retained without modification .

Bioorthogonal Chemistry

New bioorthogonal cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells . The reaction is high yielding, selective, and fast in aqueous media . The proposed 1-oxa-1,3-butadiene derivative conjugated to a FITC fluorochrome selectively and rapidly labels the cancer cells pretreated with the dienophile-taxol .

Molecular Docking and Dynamics Simulation

New 1,3-Dimethyl-5-methylidenebarbituric Acid derivatives have been synthesized and studied using molecular docking and dynamics simulation . The chemical reactivity of the cyclobutane moiety in 1,3-dimethyl-5-methylidenebarbituric acid dimer was examined at room temperature toward various primary aliphatic amines and hydroxide ion, as well as in acidic medium . New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . Molecular docking revealed a high binding affinity (–9.0 kcal/mol) of one of the obtained compounds .

Enantioselective Synthesis

1,3-Dimethylbarbituric acid may be used in the enantioselective synthesis of isochromene pyrimidinedione derivatives having five stereocenters, via one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction .

Evaluation of Enamine Derivatives

1,3-Dimethylbarbituric Acid based enamine derivatives have been synthesized and evaluated . These derivatives have been used to predict ligands binding free energy with protein .

Enantioselective Catalytic Transformations

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The construction of chiral scaffolds by the catalytic enantioselective transformation of barbituric acid and derivatives has emerged recently . These developments currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments .

Bioactive Compounds

Barbituric acid derivatives, including 1,3-Dimethylbarbituric acid, have been used as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . These compounds possess, at least, one stereogenic center or a tetrasubstituted carbon as a source of chemical diversity and structural complexity . Selected examples of bioactive compounds in this series include Phenobarbital, involved in the treatment of certain types of epilepsy .

5-Acetyl-1,3-dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 3 positions. Its chemical formula is C₈H₁₀N₂O₄, and it is often recognized for its role in medicinal chemistry and organic synthesis. This compound exhibits a unique structure that allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

  • Acylation Reactions: This compound can undergo acylation, where it reacts with various acylating agents to yield different derivatives. For instance, treatment with acetic anhydride leads to further functionalization .
  • Condensation Reactions: It can react with primary amines in the presence of formaldehyde to form intermediates useful for synthesizing spermidines .
  • Formation of Schiff Bases: The compound can be transformed into Schiff bases through condensation reactions with amino acids, which are crucial in synthesizing biologically active compounds .

The synthesis of 5-acetyl-1,3-dimethylbarbituric acid typically involves the acetylation of 1,3-dimethylbarbituric acid. Common methods include:

  • Acetic Anhydride Method: This method involves suspending 1,3-dimethylbarbituric acid in water and adding sodium bicarbonate followed by acetic anhydride. The reaction yields the acetylated product with high efficiency .
  • Alternative Routes: Other synthetic routes may involve the use of different acylating agents or solvents to optimize yield and purity.

5-Acetyl-1,3-dimethylbarbituric acid finds applications in:

  • Pharmaceuticals: As a precursor for synthesizing various bioactive compounds.
  • Organic Synthesis: Utilized as an intermediate in the preparation of complex organic molecules.
  • Research: Employed in studies focusing on drug design and development due to its reactive nature and ability to form diverse derivatives.

Interaction studies involving 5-acetyl-1,3-dimethylbarbituric acid have highlighted its capacity to form stable complexes with metal ions and other organic molecules. These interactions can influence its biological activity and efficacy as a drug candidate. Research has indicated that the compound's structure allows it to interact favorably with various biological targets, although specific interaction profiles require further exploration .

Several compounds share structural similarities with 5-acetyl-1,3-dimethylbarbituric acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethylbarbituric AcidNo acetyl groupBasic structure without additional functionalization
5-Formyl-1,3-dimethylbarbituric AcidFormyl group instead of acetylDifferent reactivity due to aldehyde presence
5-Acetylbarbituric AcidAcetyl group but no methyl groupsLess sterically hindered compared to 5-acetyl-1,3-dimethyl derivative

5-Acetyl-1,3-dimethylbarbituric acid stands out due to its combined methyl substitutions and acetyl group, which enhance its reactivity and potential biological applications compared to other barbiturate derivatives.

XLogP3

-0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

58713-03-4

Wikipedia

5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Dates

Modify: 2023-08-15

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